N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide
Overview
Description
A-77003 is a compound known for its role as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound has been studied for its potential in treating HIV-1 infections due to its ability to interfere with the protease enzyme, which is crucial for the maturation and replication of the virus .
Preparation Methods
The synthesis of A-77003 involves a series of chemical reactions designed to create a molecule with the desired inhibitory properties. The compound is synthesized using a C2 symmetry-based approach, which involves the formation of a symmetrical molecule that can effectively bind to the HIV-1 protease enzyme . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Chemical Reactions Analysis
A-77003 undergoes various chemical reactions, primarily focusing on its interaction with the HIV-1 protease enzyme. The compound is designed to inhibit the protease by binding to its active site, preventing the enzyme from processing viral proteins necessary for the maturation of the virus . Common reagents used in the synthesis and reactions of A-77003 include organic solvents, acids, bases, and coupling agents . The major product formed from these reactions is the active inhibitor molecule that can effectively block the protease activity .
Scientific Research Applications
A-77003 has been extensively studied for its antiviral properties, particularly in the context of HIV-1 infection. It has shown high levels of antiretroviral activity and low cytotoxicity in vitro, making it a promising candidate for further development as an HIV-1 treatment . The compound has been used in various scientific research applications, including studies on the mechanism of HIV-1 protease inhibition, the development of new antiretroviral therapies, and the investigation of drug resistance in HIV-1 . Additionally, A-77003 has been used as a tool compound in biochemical and pharmacological studies to understand the role of protease inhibitors in viral replication and pathogenesis .
Mechanism of Action
The mechanism of action of A-77003 involves its binding to the active site of the HIV-1 protease enzyme. By occupying this site, the compound prevents the protease from cleaving viral polyproteins into functional proteins, which are essential for the assembly and maturation of new viral particles . This inhibition disrupts the viral life cycle, reducing the production of infectious virus particles and thereby limiting the spread of the infection . The molecular targets of A-77003 are the active sites of the HIV-1 protease enzyme, and the pathways involved include the proteolytic processing of viral proteins .
Comparison with Similar Compounds
A-77003 is similar to other HIV-1 protease inhibitors, such as saquinavir, ritonavir, and indinavir. These compounds share a common mechanism of action, targeting the HIV-1 protease enzyme to inhibit viral replication . A-77003 is unique in its C2 symmetry-based design, which provides a distinct structural advantage in binding to the protease enzyme . This design allows for more effective inhibition and potentially lower doses required for therapeutic efficacy . Similar compounds include saquinavir, ritonavir, indinavir, and other protease inhibitors used in antiretroviral therapy .
Properties
CAS No. |
134878-17-4 |
---|---|
Molecular Formula |
C44H58N8O6 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39-,40+/m0/s1 |
InChI Key |
QPVWMQXBTCSLCB-BYAJYZPISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Appearance |
Solid powder |
134878-17-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2(S),5(S))-1,2,5,6-Tetradeoxy-2,5-bis((3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-L-altritol A 77003 A-77003 A77003 Abbott 77003 Abbott A77003 ABT 77003 ABT-77003 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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